2-(Aminomethyl)pyrimidin-4-amine
Overview
Description
2-(Aminomethyl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminomethyl group at the 2-position and an amino group at the 4-position. Pyrimidines are a class of nitrogen-containing heterocycles that are significant in various biological processes and are found in many bioactive molecules.
Mechanism of Action
Target of Action
The primary targets of 2-(Aminomethyl)pyrimidin-4-amine are organisms causing sleeping sickness and malaria, specifically Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are responsible for causing severe tropical diseases, and the compound’s interaction with these targets can lead to significant changes in their activity.
Mode of Action
This interaction can result in the inhibition of the organisms, thereby preventing the diseases they cause .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to the life cycles of the target organisms. By inhibiting these organisms, the compound disrupts these pathways, leading to downstream effects such as the prevention of disease progression .
Pharmacokinetics
The compound’s impact on bioavailability is significant, as it needs to reach the target organisms in sufficient concentrations to exert its effects .
Result of Action
The result of the action of this compound is the inhibition of the target organisms. This leads to molecular and cellular effects such as the disruption of the organisms’ life cycles and the prevention of disease progression .
Action Environment
The action of this compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature. These factors can affect the compound’s stability, efficacy, and action .
Biochemical Analysis
Biochemical Properties
2-(Aminomethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and modulation of cellular pathways. For instance, its interaction with protein kinases can inhibit their activity, thereby affecting downstream signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can exhibit stable activity over a certain period, but its efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity may occur . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell. For instance, the compound may be metabolized by specific enzymes, leading to the production of metabolites that can further influence cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyrimidin-4-amine typically involves multi-step reactions starting from acyclic precursors. One common method includes the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and finally, the formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
2-(Aminomethyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the aminomethyl group at the 2-position.
4-Aminopyrimidine: Lacks the aminomethyl group at the 2-position.
2,4-Diaminopyrimidine: Contains amino groups at both the 2- and 4-positions but lacks the aminomethyl group.
Uniqueness
2-(Aminomethyl)pyrimidin-4-amine is unique due to the presence of both an aminomethyl group at the 2-position and an amino group at the 4-position. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(aminomethyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-3-5-8-2-1-4(7)9-5/h1-2H,3,6H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMHCFYVAHHONY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933686-45-4 | |
Record name | 2-(aminomethyl)pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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